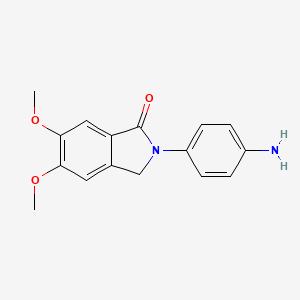

2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-(4-Aminophényl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one est un composé organique complexe présentant des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Ce composé est caractérisé par un noyau isoindoline avec des substituants méthoxy et aminophényl, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

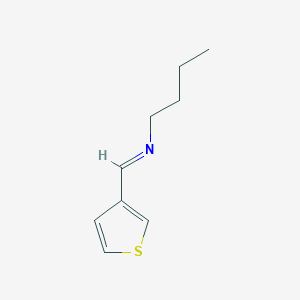

La synthèse de la 2-(4-Aminophényl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser le 4-aminobenzaldéhyde avec la 2,3-diméthoxybenzylamine en milieu acide pour former l'intermédiaire de base de Schiff. Cet intermédiaire est ensuite cyclisé dans des conditions réductrices pour obtenir le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(4-Aminophényl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one subit diverses réactions chimiques, notamment :

Oxydation : Les groupes méthoxy peuvent être oxydés pour former des dérivés de la quinone.

Réduction : Le groupe nitro peut être réduit en amine.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

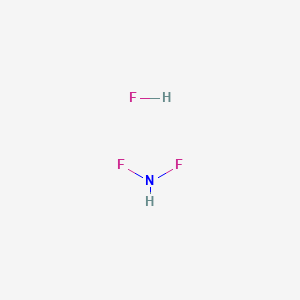

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique dans des conditions contrôlées.

Principaux produits formés

Oxydation : Dérivés de la quinone.

Réduction : Dérivés aminés.

Substitution : Composés aromatiques halogénés ou nitrés.

Applications de la recherche scientifique

La 2-(4-Aminophényl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one présente plusieurs applications dans la recherche scientifique :

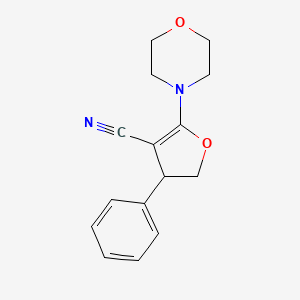

Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'agent antitumoral en raison de sa capacité à interagir avec l'ADN et à inhiber la prolifération cellulaire.

Science des matériaux : Le composé est utilisé dans la synthèse de semi-conducteurs organiques et de diodes électroluminescentes (DEL) en raison de ses propriétés électroniques.

Études biologiques : Elle sert de sonde dans des tests biochimiques pour étudier les interactions enzymatiques et les voies cellulaires.

Mécanisme d'action

Le mécanisme d'action de la 2-(4-Aminophényl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one implique son interaction avec des cibles cellulaires telles que l'ADN et les protéines. Le composé peut s'intercaler dans l'ADN, perturbant le processus de réplication et entraînant la mort cellulaire. De plus, il peut inhiber des enzymes spécifiques impliquées dans les voies de signalisation cellulaire, contribuant à ses effets antitumoraux .

Applications De Recherche Scientifique

2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mécanisme D'action

The mechanism of action of 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, contributing to its antitumor effects .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(4-Aminophényl)benzothiazole : Connu pour ses puissantes propriétés antitumorales.

2-(4-Amino-3-méthylphényl)benzothiazole : Exhibe une activité antitumorale sélective et est utilisé dans des études précliniques.

Unicité

La 2-(4-Aminophényl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one est unique en raison de son noyau isoindoline, qui confère des propriétés électroniques et une réactivité distinctes par rapport aux dérivés du benzothiazole. Cette unicité en fait un composé précieux pour le développement de nouveaux agents thérapeutiques et matériaux.

Propriétés

IUPAC Name |

2-(4-aminophenyl)-5,6-dimethoxy-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-14-7-10-9-18(12-5-3-11(17)4-6-12)16(19)13(10)8-15(14)21-2/h3-8H,9,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDBCYVNEJCLRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80771347 |

Source

|

| Record name | 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80771347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143503-02-0 |

Source

|

| Record name | 2-(4-Aminophenyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80771347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)

![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)

![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)

![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)